molecular formula C18H24N4O5S B2452521 2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1021073-72-2

2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2452521
CAS No.: 1021073-72-2
M. Wt: 408.47
InChI Key: JEUYZDIVDAPIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

The synthesis of 2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4,6-dimethoxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen protection to form 4,6-dichloro-2-methylthiopyrimidine. This intermediate is then reacted with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthiopyrimidine .

Chemical Reactions Analysis

2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under basic conditions.

    Acylation and Alkylation: The compound can react with acylating and alkylating agents to form various derivatives.

Scientific Research Applications

2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2,4-Dimethoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine can be compared with other similar compounds such as:

    4,6-Dimethoxy-2-methylthiopyrimidine: Shares a similar pyrimidine core but differs in functional groups.

    2,6-Dimethoxy-4-methylphenol: Contains methoxy groups but has a different core structure.

    4,6-Dimethoxy-2-methylthiopyrimidine: Another pyrimidine derivative with different substituents.

Properties

IUPAC Name

2,4-dimethoxy-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-13-5-6-14(25-2)15(11-13)28(23,24)22-9-7-21(8-10-22)16-12-17(26-3)20-18(19-16)27-4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYZDIVDAPIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.